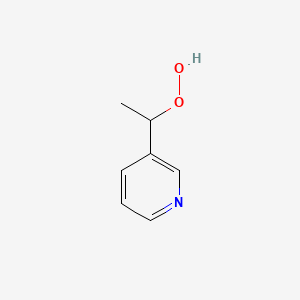
Hydroperoxide, 1-(3-pyridinyl)ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroperoxyethyl)pyridine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a hydroperoxyethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroperoxyethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate hydroperoxide under controlled conditions. For instance, the reaction of pyridine with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride can yield 3-(1-Hydroperoxyethyl)pyridine .
Industrial Production Methods
Industrial production of 3-(1-Hydroperoxyethyl)pyridine typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(1-Hydroperoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex peroxides, while reduction can produce the corresponding alcohol .
科学的研究の応用
3-(1-Hydroperoxyethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
作用機序
The mechanism of action of 3-(1-Hydroperoxyethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic amine with a similar structure but lacking the hydroperoxyethyl group.
3-(1-Hydroxyethyl)pyridine: Similar to 3-(1-Hydroperoxyethyl)pyridine but with a hydroxyl group instead of a hydroperoxy group.
3-(1-Acetoxyethyl)pyridine: Contains an acetoxy group instead of a hydroperoxy group
Uniqueness
3-(1-Hydroperoxyethyl)pyridine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
3-(1-hydroperoxyethyl)pyridine |
InChI |
InChI=1S/C7H9NO2/c1-6(10-9)7-3-2-4-8-5-7/h2-6,9H,1H3 |
InChIキー |
IXJVXYNSDWTRPA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


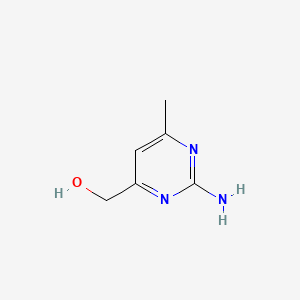
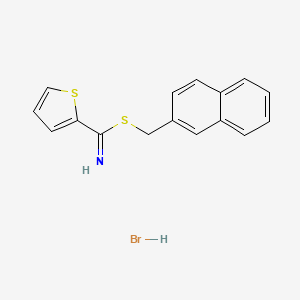
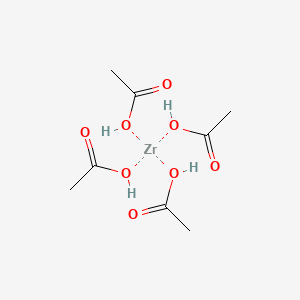
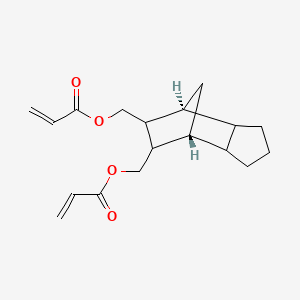
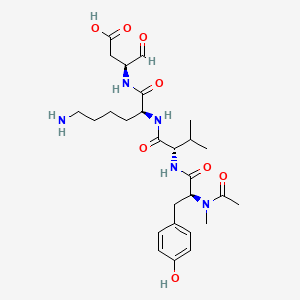
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
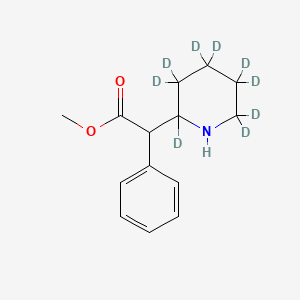
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
